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Abstract
Voxtalisib (XL765, SAR245409) is a potent, orally bioavailable dual inhibitor of

phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key

components of a critical signaling pathway often dysregulated in cancer.[1][2] While showing

promise in clinical trials, particularly in certain hematological malignancies, the development of

resistance remains a significant clinical challenge.[3][4] This application note provides a

detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to systematically

identify and characterize genes that confer resistance to Voxtalisib. The outlined

methodologies and workflows are designed to enable researchers to elucidate novel resistance

mechanisms, identify potential biomarkers for patient stratification, and discover new

therapeutic targets to overcome resistance.

Introduction
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation,

survival, and metabolism.[5][6][7] Its frequent hyperactivation in a wide range of human

cancers has made it a prime target for therapeutic intervention.[8][9] Voxtalisib simultaneously

targets PI3K and mTOR, offering a comprehensive blockade of this pathway.[1][2] Preclinical
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and clinical studies have demonstrated its anti-tumor activity in various cancer types, including

non-Hodgkin lymphoma and glioblastoma.[4][10][11]

Despite the therapeutic potential of Voxtalisib and other PI3K/mTOR inhibitors, both intrinsic

and acquired resistance can limit their clinical efficacy. Mechanisms of resistance to

PI3K/mTOR inhibitors can include the activation of bypass signaling pathways, mutations in

downstream effector proteins, and alterations in drug metabolism.[12][13] Identifying the

genetic drivers of Voxtalisib resistance is crucial for the development of effective combination

therapies and next-generation inhibitors.

CRISPR-Cas9 technology has emerged as a powerful tool for functional genomics, enabling

systematic, genome-wide loss-of-function screens to identify genes involved in drug sensitivity

and resistance.[14][15][16] This application note details a robust protocol for conducting a

pooled CRISPR-Cas9 knockout screen to identify genes whose inactivation leads to Voxtalisib
resistance.

Voxtalisib: Mechanism of Action and In Vitro Activity
Voxtalisib is a dual inhibitor targeting all four class I PI3K isoforms (p110α, p110β, p110δ, and

p110γ) and mTOR (mTORC1 and mTORC2).[17][18] Its inhibitory activity against various PI3K

isoforms and mTOR is summarized in the table below.

Target IC50 (nM)

p110α 39

p110β 113

p110γ 9

p110δ 43

mTORC1 160

mTORC2 910

DNA-PK 150

Data compiled from multiple sources.[2][17]
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Clinical Efficacy of Voxtalisib
Voxtalisib has been evaluated in several clinical trials for various malignancies. A summary of

key findings from a phase 2 trial in patients with relapsed or refractory non-Hodgkin lymphoma

or chronic lymphocytic leukemia is presented below.

Disease
Overall Response
Rate (ORR)

Complete
Response (CR)

Median
Progression-Free
Survival (PFS)

Follicular Lymphoma

(FL)
41.3% 10.9% 58 weeks

Mantle Cell

Lymphoma (MCL)
Limited Efficacy - -

Diffuse Large B-cell

Lymphoma (DLBCL)
Limited Efficacy - -

Chronic Lymphocytic

Leukemia/Small

Lymphocytic

Lymphoma (CLL/SLL)

Limited Efficacy - -

Data from a phase 2

clinical trial.[3][4]

PI3K/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex signaling cascade that plays a crucial role in cell

regulation. Voxtalisib's dual-inhibitory action targets two key nodes in this pathway.
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Caption: The PI3K/mTOR signaling pathway and points of inhibition by Voxtalisib.
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Experimental Protocol: CRISPR-Cas9 Screen for
Voxtalisib Resistance
This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes

whose loss confers resistance to Voxtalisib.

I. Cell Line Selection and Culture
Cell Line Selection: Choose a cancer cell line known to be sensitive to Voxtalisib. A well-

characterized cell line (e.g., a lymphoma or glioblastoma cell line) is recommended.

Cell Culture: Culture the selected cell line in the recommended medium supplemented with

fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C

with 5% CO2.

II. Determination of Voxtalisib IC50
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

Drug Treatment: The following day, treat the cells with a serial dilution of Voxtalisib. Include

a vehicle control (e.g., DMSO).

Viability Assay: After 72 hours, assess cell viability using a suitable assay (e.g., CellTiter-

Glo®).

Data Analysis: Calculate the IC50 value, which is the concentration of Voxtalisib that inhibits

cell growth by 50%. This will be used to determine the selective pressure for the screen.

III. CRISPR Library Transduction
Library Selection: Utilize a genome-wide human CRISPR knockout library (e.g., GeCKO v2,

Brunello, or TKOv3). These libraries contain single-guide RNAs (sgRNAs) targeting every

protein-coding gene in the human genome.

Lentivirus Production: Produce lentivirus for the pooled CRISPR library according to

standard protocols.
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Transduction: Transduce the Cas9-expressing cancer cell line with the lentiviral CRISPR

library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a

single sgRNA.

Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic

(e.g., puromycin).

IV. Voxtalisib Selection
Cell Seeding: Seed the transduced cell population into two replicate pools: a vehicle-treated

control pool and a Voxtalisib-treated pool.

Drug Treatment: Treat the Voxtalisib pool with a concentration of Voxtalisib that provides

sufficient selective pressure (typically 1.5-2x the IC50).

Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as needed and

maintaining the selective pressure in the Voxtalisib-treated pool.

Cell Harvesting: Harvest cells from both the control and Voxtalisib-treated pools for genomic

DNA extraction.

V. Genomic DNA Extraction and Sequencing
gDNA Extraction: Extract genomic DNA from the harvested cells using a commercial kit.

PCR Amplification: Amplify the sgRNA-containing cassettes from the genomic DNA using

PCR.

Next-Generation Sequencing (NGS): Sequence the amplified sgRNA cassettes using a high-

throughput sequencing platform.

VI. Data Analysis
Read Alignment and Counting: Align the sequencing reads to the CRISPR library reference

and count the abundance of each sgRNA.

Hit Identification: Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are

significantly enriched in the Voxtalisib-treated population compared to the control
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population.

Gene Ranking: Rank the genes based on the enrichment of their corresponding sgRNAs.

The top-ranked genes are candidate Voxtalisib resistance genes.

Experimental Workflow
The following diagram illustrates the workflow for the CRISPR-Cas9 screen to identify

Voxtalisib resistance genes.
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Caption: Experimental workflow for a pooled CRISPR-Cas9 knockout screen.
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Validation of Candidate Resistance Genes
It is essential to validate the top candidate genes identified from the CRISPR screen.

Individual sgRNA Validation: Validate the resistance phenotype by transducing the parental

cell line with individual sgRNAs targeting the candidate genes.

Gene Knockout/Knockdown: Confirm the role of the candidate genes in Voxtalisib
resistance using alternative methods such as shRNA-mediated knockdown or generating

stable knockout cell lines.

Functional Studies: Investigate the mechanism by which the candidate gene confers

resistance. This may involve assessing changes in downstream signaling, drug efflux, or

metabolic pathways.

Logical Framework for Data Interpretation
The identification of genes that, when knocked out, lead to Voxtalisib resistance provides

valuable insights into the drug's mechanism of action and potential escape pathways.
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Caption: Logical framework for interpreting CRISPR screen data.

Conclusion
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This application note provides a comprehensive framework for utilizing CRISPR-Cas9

technology to identify genes that mediate resistance to the dual PI3K/mTOR inhibitor,

Voxtalisib. The detailed protocols and workflows offer a systematic approach to uncover novel

resistance mechanisms. The insights gained from such studies will be instrumental in guiding

the development of more effective therapeutic strategies, including rational combination

therapies and the design of next-generation inhibitors to overcome drug resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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